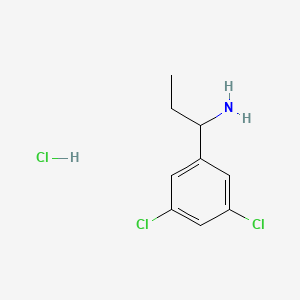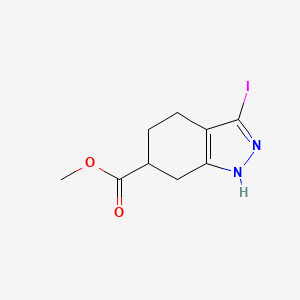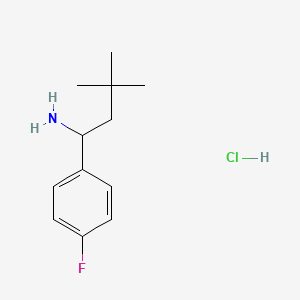
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
The compound is a derivative of phenylpiperazines, which are a family of compounds with a phenyl ring directly attached to a piperazine . These compounds are known to have various biological activities, including acting as entactogenic drugs, which induce feelings of empathy and openness .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, has been reported with a molecular weight of 231.66 g/mol .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often catalyzed by metals .Physical And Chemical Properties Analysis
A similar compound, “1-(4-Fluorophenyl)piperazine hydrochloride (1:1)”, has a molecular weight of 216.683 Da .Applications De Recherche Scientifique
Synthesis Techniques
- 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride has been synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization, with an advantageous synthesis route characterized by easy operation, mild reaction conditions, short reaction time, and high yield (Tan Bin, 2010).
Chemical Reactions and Structure Elucidation
- Detailed structural elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide was conducted using NMR spectroscopic and mass spectrometric techniques, showcasing the complexity and precision required in understanding the structures of such compounds (U. Girreser et al., 2016).
Applications in Material Science
Polymer Electrolytes
- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, highlighting the material's potential in advanced applications like fuel cells (D. Kim et al., 2011).
Fluorophores and Photophysical Properties
Fluorescence Enhancement
- Studies on fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions revealed insights into photophysical properties, suggesting potential applications in fluorescent probes and sensors (Jye‐Shane Yang et al., 2002).
Borondipyrromethene Analogues
- Photophysical properties of borondipyrromethene analogues, including compounds with a 4-fluorophenyl component, were examined, revealing the influence of solvent polarity and substituents on fluorescence properties, important for designing fluorescent materials (W. Qin et al., 2005).
Pharmacological Research
Potential Cytotoxic Agents
- Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including compounds with fluorophenyl elements, was conducted for potential use as cytotoxic agents, indicating a direction towards therapeutic applications (E. Mete et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHSQLKNIAQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



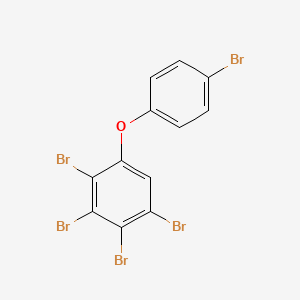
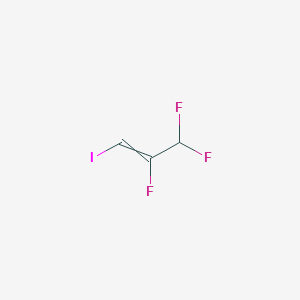

![3-[(2-Chlorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1471444.png)
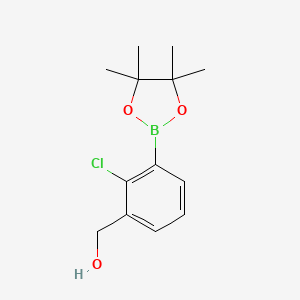
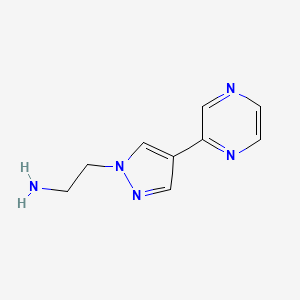

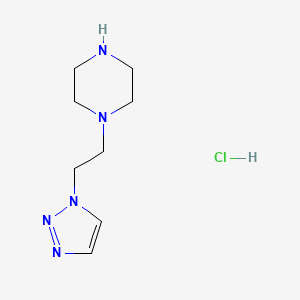
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B1471450.png)


